molecular formula C15H15BrN2O3S B15283352 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide

2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide

Cat. No.: B15283352
M. Wt: 383.3 g/mol
InChI Key: BUEPBZBFEBUNRC-UHFFFAOYSA-N
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Description

2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide is an organic compound characterized by the presence of a bromine atom, a phenylsulfonyl group, and an anilino group attached to an N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide typically involves the following steps:

    Sulfonylation: The addition of a sulfonyl group to the brominated phenyl ring.

    Amination: The attachment of an anilino group to the sulfonylated phenyl ring.

    Acetylation: The final step involves the acetylation of the anilino group with N-methylacetamide.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other functional groups can be substituted with different atoms or groups to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-bromo(phenylsulfonyl)anilino]-N-butylacetamide
  • 2-[4-bromo(phenylsulfonyl)anilino]-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide may exhibit unique properties due to the presence of the N-methylacetamide group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C15H15BrN2O3S

Molecular Weight

383.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-methylacetamide

InChI

InChI=1S/C15H15BrN2O3S/c1-17-15(19)11-18(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)

InChI Key

BUEPBZBFEBUNRC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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